molecular formula C19H9BrO6 B11511727 3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione

3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione

Cat. No.: B11511727
M. Wt: 413.2 g/mol
InChI Key: YFVHFWLSEIVUPG-YPKPFQOOSA-N
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Description

3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE is a complex organic compound that features a spirocyclic structure This compound is characterized by the presence of a bromobenzoyl group, a hydroxy group, and a spiro linkage between a furan and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, the bromination of a benzoyl precursor can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . Subsequent steps may involve cyclization reactions to form the spirocyclic structure and introduction of the hydroxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromobenzoyl group can form strong interactions with amino acid residues in the enzyme, while the hydroxy group may participate in hydrogen bonding, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H9BrO6

Molecular Weight

413.2 g/mol

IUPAC Name

(4'E)-4'-[(3-bromophenyl)-hydroxymethylidene]spiro[indene-2,5'-oxolane]-1,2',3,3'-tetrone

InChI

InChI=1S/C19H9BrO6/c20-10-5-3-4-9(8-10)14(21)13-15(22)18(25)26-19(13)16(23)11-6-1-2-7-12(11)17(19)24/h1-8,21H/b14-13-

InChI Key

YFVHFWLSEIVUPG-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)/C(=C(/C4=CC(=CC=C4)Br)\O)/C(=O)C(=O)O3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=C(C4=CC(=CC=C4)Br)O)C(=O)C(=O)O3

Origin of Product

United States

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